molecular formula C14H23F3N2O4 B2855888 (2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2173999-65-8

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B2855888
CAS No.: 2173999-65-8
M. Wt: 340.343
InChI Key: FSVUGDADUZDGFW-DHXVBOOMSA-N
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Description

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C14H23F3N2O4 and its molecular weight is 340.343. The purity is usually 95%.
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Biological Activity

(2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide; 2,2,2-trifluoroacetic acid is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with various functional groups. The molecular formula is C13H18F3N2O3C_{13}H_{18}F_3N_2O_3 with a molecular weight of approximately 320.3 g/mol. The trifluoroacetic acid moiety enhances its solubility and bioavailability.

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated potent inhibition of cell proliferation in cancer cell lines. For instance, related piperidine derivatives have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong growth inhibition .
  • Receptor Modulation : The compound may act as a modulator for specific receptors such as TRPV1 (transient receptor potential vanilloid 1), which is implicated in pain sensation and inflammation . High-throughput screening has identified similar piperidine derivatives as effective TRPV1 antagonists.
  • Pharmacokinetics : The trifluoroacetic acid component is known to improve the pharmacokinetic profile of compounds by enhancing their absorption and distribution in biological systems .

Case Studies

Several studies have explored the biological activities of piperidine derivatives similar to (2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide:

  • Study on Anticancer Activity : A series of piperidyl phosphoramidate analogues showed promising results in inhibiting the growth of various cancer cell lines, suggesting that modifications to the piperidine structure can yield compounds with significant anti-cancer properties .
  • Pain Management : Research involving TRPV1 antagonists has indicated potential applications in pain management therapies. Compounds targeting this receptor can reduce nociceptive signaling and provide analgesic effects .

Data Table

The following table summarizes key findings related to the biological activity of piperidine derivatives:

Compound NameActivity TypeIC50 (nM)Target ReceptorReference
Compound AAnticancer<50L1210 Cells
Compound BTRPV1 Antagonist<100TRPV1
Compound CAnti-inflammatory<200COX Enzyme

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an A3 adenosine receptor agonist . Research indicates that compounds targeting this receptor may provide therapeutic benefits in various conditions such as inflammation and cancer. The modulation of adenosine receptors is a promising area for developing new treatments that can influence cellular signaling pathways effectively.

Drug Development

The synthesis of this compound has been explored in the context of creating new drug candidates. Its unique structure allows it to interact with biological targets in ways that may enhance efficacy and reduce side effects compared to existing therapies. For example, studies have shown that modifications to the piperidine ring can significantly alter pharmacokinetic properties and receptor affinity.

Case Studies

Several case studies highlight the effectiveness of this compound in specific therapeutic contexts:

  • Cancer Therapy : In vitro studies demonstrate that compounds similar to (2S,5R)-N,N-Dimethyl-5-piperidin-4-yloxolane-2-carboxamide exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Neurological Disorders : Research has suggested that this compound may play a role in modulating neurotransmitter systems, making it a candidate for treating disorders such as anxiety and depression.

Data Tables

Application AreaDescriptionReferences
Pharmacological StudiesInvestigation as an A3 adenosine receptor agonist
Drug DevelopmentSynthesis and modification for enhanced efficacy
Cancer TherapyInduces apoptosis in cancer cell lines
Neurological DisordersPotential modulation of neurotransmitter systems

Properties

IUPAC Name

(2S,5R)-N,N-dimethyl-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2HF3O2/c1-14(2)12(15)11-4-3-10(16-11)9-5-7-13-8-6-9;3-2(4,5)1(6)7/h9-11,13H,3-8H2,1-2H3;(H,6,7)/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVUGDADUZDGFW-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(O1)C2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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